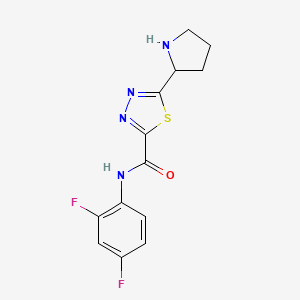

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole

Overview

Description

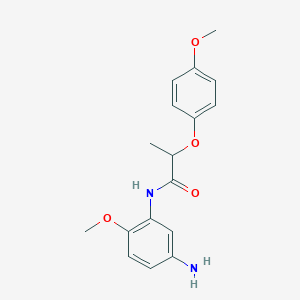

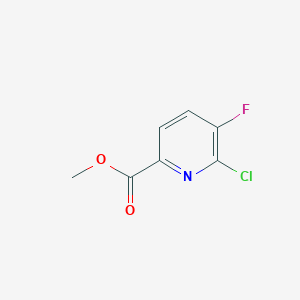

The compound “5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-oxadiazole ring. The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 1,2,4-oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-oxadiazole rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the indole and 1,2,4-oxadiazol-5-yl groups could influence its solubility, melting point, and other properties .Scientific Research Applications

Synthesis and Pharmacological Activities

Oxadiazoles, including the 1,2,4-oxadiazole ring, are prominent in pharmacological research due to their broad spectrum of biological activities. These compounds exhibit a range of pharmacological properties, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The structural feature of 1,2,4-oxadiazole, which allows for effective binding with different enzymes and receptors through numerous weak interactions, enhances its bioactivity. The research on oxadiazole derivatives, including "5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole," focuses on leveraging these interactions for therapeutic applications, aiming to develop novel drugs with improved efficacy and reduced toxicity (Wang et al., 2022).

Cardiovascular Activity

Studies on indole derivatives incorporating oxadiazole moieties have revealed their potential in cardiovascular activity. Substituted indole derivatives, especially those including oxadiazole rings, have been screened for their effects on blood pressure, heart rate, and other cardiovascular parameters. These studies highlight the therapeutic potential of oxadiazole-indole conjugates in managing cardiovascular diseases, emphasizing the role of the oxadiazole ring in modulating the activity of these compounds (Singh et al., 2014).

Synthetic Strategies for Psychological Disorders

Oxadiazole derivatives, including 1,2,4-oxadiazole and 1,3,4-oxadiazole, have been explored for their potential in treating psychological disorders. The unique structural features of oxadiazoles allow for the synthesis of compounds with promising activity against various mental health issues such as parkinsonism, Alzheimer's disease, schizophrenia, and epileptic disorders. Recent synthetic strategies aim to develop oxadiazole-based molecules with superior efficacy and minimum side effects, addressing the need for better treatments for mental health conditions (Saxena et al., 2022).

Anticancer and Antiviral Activities

The synthesis and study of 1,3,4-oxadiazole derivatives have been significant in developing compounds with anticancer and antiviral activities. These derivatives have shown potential in inhibiting various enzymes, kinases, and growth factors, suggesting their applicability as lead molecules in treating cancer and viral infections. The review of these activities highlights the versatility of oxadiazole derivatives in pharmacology, promoting further research into these compounds as therapeutic agents (Devi et al., 2022).

Metal-Ion Sensing Applications

Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, have found applications beyond pharmacology, including in material science and organic electronics. These compounds have been utilized as chemosensors for metal ions, leveraging their high photoluminescent quantum yield and excellent thermal and chemical stability. The synthetic strategies and sensing mechanisms of 1,3,4-oxadiazoles for metal-ion detection are of great interest, offering insights into their potential for developing new fluorescent frameworks and sensors (Sharma et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Mode of Action

Compounds containing a 1,2,4-oxadiazole heterocycle are known to exhibit broad-spectrum biological activities . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that they may affect the carbonic anhydrase pathway.

Result of Action

It’s known that 1,2,4-oxadiazole derivatives have shown promising results in various therapeutic areas .

Properties

IUPAC Name |

5-(1H-indol-5-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGMVHFIUIRJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline](/img/structure/B1463633.png)

![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)